molecular formula C20H22N2O3 B11036244 1-(2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

1-(2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11036244
M. Wt: 338.4 g/mol
InChI Key: BXZSFWCHYQIWMF-UHFFFAOYSA-N
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Description

1-[2,2,4-TRIMETHYL-6-NITRO-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core with multiple substituents, including nitro, phenyl, and ethanone groups, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-[2,2,4-TRIMETHYL-6-NITRO-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The nitro, phenyl, and ethanone groups are introduced through various substitution reactions. For instance, nitration can be achieved using nitric acid, while the phenyl group can be added via Friedel-Crafts alkylation.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[2,2,4-TRIMETHYL-6-NITRO-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[2,2,4-TRIMETHYL-6-NITRO-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism by which 1-[2,2,4-TRIMETHYL-6-NITRO-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds to 1-[2,2,4-TRIMETHYL-6-NITRO-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE include:

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-(2,2,4-trimethyl-6-nitro-4-phenyl-3H-quinolin-1-yl)ethanone

InChI

InChI=1S/C20H22N2O3/c1-14(23)21-18-11-10-16(22(24)25)12-17(18)20(4,13-19(21,2)3)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3

InChI Key

BXZSFWCHYQIWMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(CC1(C)C)(C)C3=CC=CC=C3

Origin of Product

United States

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